Home > Products > Screening Compounds P121741 > Azidothymidine (AZT)
Azidothymidine (AZT) -

Azidothymidine (AZT)

Catalog Number: EVT-7929957
CAS Number:
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Azidothymidine (AZT), also known as Zidovudine or 3′-Azidothymidine, is a synthetic nucleoside analog of thymidine. [, ] It plays a crucial role in scientific research as a potent inhibitor of reverse transcriptase, an enzyme essential for the replication of retroviruses, including the Human Immunodeficiency Virus (HIV). [, , , , ]

Future Directions
  • Overcoming Drug Resistance: Future research could focus on understanding and overcoming the development of AZT resistance in HIV. [, , ] This could involve investigating novel drug combinations or designing new inhibitors that target different steps in the viral life cycle or resistant variants of reverse transcriptase.
  • Exploring New Therapeutic Applications: Given its demonstrated activity against certain cancer cells, further research is warranted to fully elucidate AZT's potential as an anti-cancer drug and to evaluate its efficacy in preclinical and clinical settings. [, , , , ]
  • Improving Drug Delivery and Formulation: Efforts to develop more targeted and efficient delivery systems for AZT, such as nanoparticles or other nanoformulations, could improve its therapeutic index and reduce potential side effects. [, , ]
Overview

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-pyrimidine-2,4-dione, commonly known as Zidovudine or Azidothymidine, is a synthetic nucleoside analog that plays a crucial role in antiviral therapy, particularly for the treatment of Human Immunodeficiency Virus (HIV). Its chemical structure includes a pyrimidine base linked to a sugar moiety, which is modified to enhance its antiviral activity. The compound is classified as an antiretroviral medication and functions primarily as a reverse transcriptase inhibitor.

Source

Zidovudine was first synthesized in the 1960s and has been extensively studied and utilized in clinical settings since its approval by the U.S. Food and Drug Administration in 1987. It is derived from thymidine, with modifications that include the addition of an azido group at the 3' position of the sugar moiety.

Classification
  • Chemical Class: Nucleoside analog
  • Therapeutic Class: Antiretroviral agent
  • CAS Number: 399024-19-2
  • Molecular Formula: C10H13N5O4
  • Molecular Weight: 267.241 g/mol
Synthesis Analysis

The synthesis of 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-pyrimidine-2,4-dione can be achieved through various methods, often involving multi-step organic reactions. A common synthetic route involves:

  1. Starting Materials: The synthesis typically begins with readily available sugars and pyrimidine derivatives.
  2. Key Reactions:
    • Azidation: Introduction of the azido group using sodium azide in the presence of a suitable solvent.
    • Hydroxymethylation: Modification of the sugar moiety to include hydroxymethyl groups.
    • Coupling Reactions: Formation of the final nucleoside structure through glycosylation reactions.

Technical details indicate that yields can vary; some reported methods achieve yields as high as 95% under optimized conditions .

Molecular Structure Analysis

The molecular structure of Zidovudine features a pyrimidine ring fused with a sugar moiety. Key structural data includes:

  • Configuration: The compound has specific stereochemistry at the sugar carbon atoms.
  • Functional Groups:
    • Azido group (-N₃)
    • Hydroxymethyl group (-CH₂OH)

The three-dimensional conformation plays a significant role in its biological activity, allowing it to mimic natural nucleosides during viral replication.

Chemical Reactions Analysis

Zidovudine primarily undergoes phosphorylation by cellular enzymes to form its active triphosphate form. This triphosphate competes with deoxythymidine triphosphate for incorporation into viral DNA during reverse transcription. Key reactions include:

  1. Phosphorylation:
    • Catalyzed by thymidine kinase and other kinases.
    • Results in the formation of Zidovudine triphosphate, which inhibits reverse transcriptase activity.
  2. Inhibition Mechanism:
    • The incorporation of Zidovudine triphosphate into viral DNA results in chain termination due to lack of a 3'-OH group necessary for further elongation.
Mechanism of Action

Zidovudine acts primarily as a reverse transcriptase inhibitor:

  1. Binding: The active form binds to the reverse transcriptase enzyme.
  2. Incorporation into DNA: It is incorporated into viral DNA during replication.
  3. Chain Termination: The absence of a hydroxyl group at the 3' position prevents further addition of nucleotides, halting viral replication.

This mechanism effectively reduces viral load in HIV-infected patients and contributes to improved immune function over time.

Physical and Chemical Properties Analysis

Zidovudine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and methanol; poorly soluble in organic solvents.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.

Additional data includes:

  • LogP (Partition Coefficient): -0.53, indicating hydrophilicity .

These properties influence its formulation and delivery methods in pharmaceutical applications.

Applications

Zidovudine is primarily used in the treatment of HIV/AIDS as part of antiretroviral therapy regimens. Its applications extend beyond direct antiviral action:

  1. Prevention of Mother-to-Child Transmission: Administered during pregnancy to reduce transmission risks.
  2. Post-exposure Prophylaxis: Used after potential exposure to HIV to prevent infection.
  3. Research Applications: Studied for its effects on other viral infections and potential roles in cancer therapy due to its ability to inhibit DNA synthesis.
Mechanistic Insights into Nucleoside Reverse Transcriptase Inhibition

Structural Basis for Competitive Inhibition of Viral DNA Polymerase γ

The inhibitory activity of 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-pyrimidine-2,4-dione (AZT, zidovudine) against viral reverse transcriptase (RT) fundamentally stems from its structural mimicry of natural thymidine coupled with targeted modifications that disrupt DNA elongation. The molecule maintains the canonical deoxyribose ring configuration and thymine nucleobase essential for recognition by the RT active site. However, the critical 3′-azido (-N₃) substitution replaces the natural 3′-hydroxyl group, creating a steric and electronic perturbation within the polymerase catalytic pocket [6] [9]. This modification preserves substrate binding affinity—mediated through hydrogen bonding interactions with the thymine base and hydrophobic contacts with the sugar moiety—while rendering the molecule incapable of participating in the nucleophilic attack required for phosphodiester bond formation with the incoming nucleotide. X-ray crystallographic studies of related NRTI-bound RT complexes demonstrate that the azido group occupies a spatial position analogous to the 3′-OH of natural nucleosides but cannot coordinate the catalytic metal ions (typically Mg²⁺) essential for the polymerization reaction [9]. The resultant steric occlusion and disruption of the catalytic geometry effectively convert RT into a competitive inhibitor of its own function.

Table 1: Structural Comparison of AZT and Natural Thymidine

Structural FeatureNatural ThymidineAZTFunctional Consequence
3′ Position-OH (hydroxyl)-N₃ (azido)Loss of phosphodiester bond formation capability
Sugar PuckerPredominantly C2′-endoModified due to -N₃ bulkAltered positioning in catalytic site
NucleobaseThymineThymineMaintains base-pairing with adenine
5′ Position-CH₂OH (hydroxymethyl)-CH₂OH (hydroxymethyl)Unaltered; allows phosphorylation to active TP form

Kinetic Analysis of Chain Termination Efficiency in Retroviral DNA Synthesis

The efficacy of AZT as a chain terminator is quantitatively defined by kinetic parameters governing its incorporation into the growing DNA chain and the subsequent blockade of further elongation. Transient-state kinetic analyses, employing rapid chemical quench-flow techniques with defined primer-template complexes and HIV-1 RT, reveal the incorporation kinetics of the active triphosphate form, AZT-TP. Key parameters include the maximum rate of incorporation (kpol) and the equilibrium dissociation constant (Kd) for AZT-TP binding to the RT-primer/template complex. These studies demonstrate that AZT-TP is incorporated with a kpol comparable to that of the natural substrate dTTP, indicating efficient catalysis of the phosphodiester bond formation between the primer's 3′-end and AZT-TP [1] [8]. However, the defining kinetic event occurs post-incorporation. Once AZT-monophosphate (AZT-MP) is incorporated, the absence of the 3′-OH group creates an absolute barrier to the addition of the next nucleotide. Pre-steady-state kinetic measurements show a near-infinite Kd and a kpol approaching zero for any nucleotide attempting to bind to the AZT-terminated primer-template complex. This results in an incorporation efficiency (kpol/ Kd) for the next nucleotide that is effectively zero, signifying complete chain termination [1] [9]. The efficiency of chain termination (TER) can be expressed as:

TER = [kpol (AZT-TP) / Kd (AZT-TP)] / [kpol (dTTP) / Kd (dTTP)]

Where a TER >> 1 indicates highly efficient termination relative to natural substrate incorporation. Biochemical assays confirm AZT exhibits a TER significantly greater than 1, highlighting its potency.

Table 2: Kinetic Parameters for AZT-TP Incorporation by HIV-1 Reverse Transcriptase

ParameterAZT-TPNatural dTTPSignificance
kpol (s⁻¹)20 - 50 (Similar to dTTP)30 - 60Efficient catalytic incorporation
Kd (μM)1 - 10 (Similar to dTTP)1 - 10Comparable binding affinity to RT
Incorporation Efficiency (kpol/ Kd, μM⁻¹s⁻¹)5 - 2510 - 30Competitively incorporated
kpol (Next Nucleotide)~030 - 60Absolute termination post-incorporation
Kd (Next Nucleotide)>> Kd (Natural)1 - 10Severely impaired binding to AZT-terminated complex

Allosteric Modulation of Reverse Transcriptase Processivity by 3'-Azido Substituent

Beyond direct chain termination, the 3′-azido substituent of AZT exerts secondary, allosteric effects on reverse transcriptase dynamics and processivity. Processivity refers to the number of nucleotides added per RT-DNA binding event and is crucial for efficient viral genome replication. The bulky, negatively charged azido group (-N₃) at the 3′ terminus of the incorporated AZT-MP induces conformational strain within the RT active site and the primer grip region. Biochemical and structural studies suggest this perturbation alters the interaction between RT and the DNA duplex downstream of the termination site [9]. Specifically, the modified primer end disrupts optimal positioning of the template strand relative to the nucleotide triphosphate (NTP) binding pocket. This impedes the translocation step necessary after each nucleotide addition cycle, reducing the enzyme's affinity for the template-primer complex and promoting dissociation.

While the primary mechanism remains competitive inhibition at the active site, the conformational changes induced by the incorporated AZT-MP can be interpreted as an allosteric modulation of RT's processivity factor. The presence of the azido-modified primer terminus destabilizes the catalytically competent "closed" complex of RT and increases the probability of the enzyme adopting a lower-affinity "open" conformation or dissociating entirely before further nucleotide additions can occur, even if they were sterically possible [3] [7] [9]. This reduction in processivity represents a secondary inhibitory mechanism contributing to the overall antiviral efficacy of AZT by further diminishing the synthesis of full-length viral DNA transcripts.

Properties

Product Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-pyrimidine-2,4-dione

IUPAC Name

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)

InChI Key

HBOMLICNUCNMMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.